3-(Benzenesulfonyl)aniline

描述

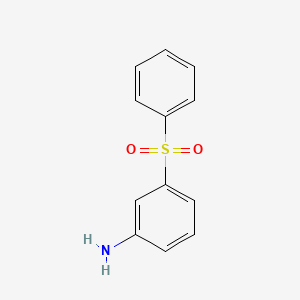

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(benzenesulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDWVSUBNRMXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333144 | |

| Record name | 3-(benzenesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26815-49-6 | |

| Record name | 3-(Phenylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26815-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzenesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzenesulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzenesulfonyl Aniline and Its Analogues

Classical Synthesis Approaches

The foundational methods for constructing the sulfonamide linkage in 3-(Benzenesulfonyl)aniline and its analogues have long been established in the canon of organic chemistry. These techniques, while traditional, are still widely referenced and utilized.

Hinsberg Reaction and its Variations

The Hinsberg reaction, first described by Oscar Hinsberg in 1890, is a quintessential test for distinguishing primary, secondary, and tertiary amines, but it is also a preparative method for sulfonamides. farmaciajournal.comwikipedia.org The reaction involves the treatment of an amine with benzenesulfonyl chloride in the presence of an aqueous alkali, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgbyjus.com

In the case of a primary amine like aniline (B41778), it reacts with benzenesulfonyl chloride to form a sulfonamide. byjus.comunacademy.com This resulting N-substituted benzenesulfonamide (B165840) possesses an acidic proton on the nitrogen atom, which allows it to dissolve in the alkaline medium to form a soluble salt. wikipedia.orgunacademy.com Subsequent acidification of this solution precipitates the sulfonamide. wikipedia.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfonyl chloride, leading to the displacement of the chloride ion. byjus.com

A specific variation for a related structure, N-(2-aminophenyl)benzenesulfonamide, involves the reaction of 2-aminophenylamine with benzenesulfonyl chloride in the presence of a tertiary amine base like triethylamine (B128534) in a solvent such as anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is typically initiated at a cool temperature (0–5°C) and then allowed to proceed at room temperature for several hours. This intermediate can then be further reacted, for example with phenyl isocyanate, to form more complex structures.

Reaction of Aniline Derivatives with Benzenesulfonyl Chloride

A more direct and common classical approach involves the reaction of aniline or its substituted derivatives with benzenesulfonyl chloride. This method is a cornerstone for the synthesis of N-aryl sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

One study detailed the reaction of various substituted anilines with benzenesulfonyl chlorides in methanol. researchgate.net The kinetics and mechanism of these reactions are influenced by the electronic nature of the substituents on both the aniline and the benzenesulfonyl chloride. researchgate.net For instance, electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially requiring harsher reaction conditions. nih.gov

In a specific protocol, the synthesis of N-aryl sulfonyl derivatives was achieved by refluxing an aromatic amine with benzenesulfonyl chloride in pyridine (B92270) for several hours. rsc.orggoogle.com After the reaction, the mixture is poured into ice-cold water to precipitate the product, which is then filtered, washed, and recrystallized from a solvent like ethanol. rsc.orggoogle.com Another approach involves the synthesis of 3-aminobenzenesulfonamide (B1265440) derivatives where the starting amine is reacted with a sulfonyl chloride in a suitable solvent. ju.edu.jo For example, the synthesis of N-Methyl-3-(3-phenyl-thioureido)benzenesulfonamide was achieved by reacting the appropriate isothiocyanate with N-methyl-3-aminobenzenesulfonamide in chloroform. researchgate.net

The following table summarizes representative conditions for this classical method.

| Aniline Derivative | Sulfonyl Chloride | Base/Solvent | Conditions | Product | Yield | Reference |

| Aromatic Amines | Benzenesulfonyl Chloride | Pyridine | Reflux, 3 hrs | N-Aryl Sulfonyl Derivatives | Not specified | rsc.orggoogle.com |

| Aniline | p-Toluenesulfonyl Chloride | None/DCM | Microwave, 30 min | N-Phenyl-p-toluenesulfonamide | 92% | rsc.org |

| 3-Aminoacetophenone | Benzenesulfonyl Chloride | Not specified | Not specified | N-(3-acetylphenyl)benzenesulfonamide | Not specified | nih.gov |

Advanced and Green Synthesis Strategies

In response to the growing need for environmentally friendly and efficient chemical processes, several advanced synthetic strategies have been developed for the sulfonylation of anilines. These methods often feature milder reaction conditions, reduced solvent use, and novel catalytic systems.

Solvent-Free Sulfonylation Reactions

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which reduce environmental impact and can simplify product purification. Mechanochemistry, particularly ball milling, has emerged as a powerful technique in this domain.

The direct synthesis of this compound has been achieved via mechanochemical ball milling. In this procedure, aniline hydrochloride is milled with benzenesulfonyl chloride in a 1:1 molar ratio without any solvent. This method dramatically reduces the reaction time to just 30 minutes and provides yields comparable to traditional solvent-based methods, in the range of 78–82%.

Microwave-assisted synthesis is another effective solvent-free approach. The reaction of aniline with p-toluenesulfonyl chloride under solvent-free microwave irradiation completed in just 3 minutes, affording the corresponding sulfonamide in 97% yield. rsc.org These solvent-less methods highlight a shift towards more sustainable and efficient manufacturing of sulfonamides. rsc.orgbeilstein-journals.org

| Method | Reactants | Conditions | Time | Yield | Reference |

| Ball Milling | Aniline Hydrochloride, Benzenesulfonyl Chloride | 1:1 molar ratio, solvent-free | 30 min | 78–82% | |

| Microwave | Aniline, p-Toluenesulfonyl Chloride | Solvent-free, catalyst-free | 3 min | 97% | rsc.org |

Visible-Light-Mediated Sulfonylation of Anilines

Photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions using visible light as an energy source. Several methods for the sulfonylation of anilines have been developed using this technology.

One prominent strategy involves the reaction of aniline derivatives with sulfinate salts. rsc.org A study reported a mild, photoredox-catalyzed reaction using an iridium photocatalyst ([Ir(dF(CF3)ppy)2(dtbpy)]PF6) and an oxidant (K2S2O8). rsc.org This method demonstrates excellent functional group tolerance and can be applied to complex molecules. rsc.orgrsc.org

Another approach utilizes sulfonyl fluorides as the sulfonylation agent. nih.gov In one study, a variety of substituted sulfonylanilines were synthesized in moderate to good yields under mild, visible-light-mediated conditions using an iridium photocatalyst (Ir[(ppy)2(dtbbpy)]Cl) and a weak base like sodium bicarbonate (NaHCO3). nih.govresearchgate.net This method benefits from the stability and modifiability of sulfonyl fluorides. nih.gov

The table below presents data from a study on the visible-light-mediated sulfonylation of various anilines with sodium benzenesulfinate. rsc.org

| Aniline Derivative | Sulfonylating Agent | Photocatalyst/Oxidant | Solvent | Yield | Reference |

| N,N-dimethylaniline | Sodium benzenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 / K2S2O8 | MeCN/H2O | 73% | rsc.org |

| 4-methoxy-N,N-dimethylaniline | Sodium benzenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 / K2S2O8 | MeCN/H2O | 81% | rsc.org |

| N,N,3-trimethylaniline | Sodium benzenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 / K2S2O8 | MeCN/H2O | 75% | rsc.org |

| 3-fluoro-N,N-dimethylaniline | Sodium benzenesulfinate | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 / K2S2O8 | MeCN/H2O | 61% | rsc.org |

Biomass-Derived Catalytic Approaches for Sulfonylation

The use of catalysts derived from renewable biomass sources represents a significant step towards sustainable chemistry. A notable development in this area is the use of a biomass-derived copper catalyst for the sulfonylation of anilines.

Researchers have developed a recyclable heterogeneous catalyst, designated CuxOy@CS-400, derived from chitosan. nih.govmdpi.com This catalyst effectively facilitates the remote C-H sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.comresearchgate.net The reaction proceeds in a mixture of acetone (B3395972) and water, employing silver carbonate (Ag2CO3) as a co-catalyst and potassium persulfate (K2S2O8) as an oxidant. mdpi.comresearchgate.net This method is advantageous due to its mild reaction conditions, reduced environmental impact, and the reusability of the catalyst for up to five cycles without significant loss of efficiency. nih.govmdpi.com

The following table summarizes the results for the sulfonylation of various N-aryl picolinamides using the CuxOy@CS-400 catalyst. mdpi.com

| Aniline Derivative (N-Aryl Picolinamide) | Sulfonylating Agent | Catalyst System | Solvent | Time | Yield | Reference |

| N-(o-tolyl)picolinamide | Sodium benzenesulfinate | CuxOy@CS-400, Ag2CO3, K2S2O8 | Acetone/H2O | 12 h | 82% | mdpi.com |

| N-(m-tolyl)picolinamide | Sodium benzenesulfinate | CuxOy@CS-400, Ag2CO3, K2S2O8 | Acetone/H2O | 12 h | 75% | mdpi.com |

| N-(4-ethylphenyl)picolinamide | Sodium benzenesulfinate | CuxOy@CS-400, Ag2CO3, K2S2O8 | Acetone/H2O | 12 h | 71% | mdpi.com |

| N-(4-methoxyphenyl)picolinamide | Sodium benzenesulfinate | CuxOy@CS-400, Ag2CO3, K2S2O8 | Acetone/H2O | 12 h | 65% | mdpi.com |

| N-(4-fluorophenyl)picolinamide | Sodium benzenesulfinate | CuxOy@CS-400, Ag2CO3, K2S2O8 | Acetone/H2O | 12 h | 68% | mdpi.com |

Synthesis of Key Precursors and Intermediates

Diazotization and Sulfonyl Chloride Formation

A powerful and regioselective method for introducing a sulfonyl chloride group onto an aromatic ring involves the diazotization of an aniline derivative, followed by a copper-catalyzed reaction with sulfur dioxide. This process, a modification of the Sandmeyer reaction known as the Meerwein reaction, is particularly valuable due to the wide availability and low cost of aniline starting materials. durham.ac.uk

The synthesis begins with the diazotization of an aromatic amine, such as 3-aminobenzenesulfonic acid, which is converted into its corresponding diazonium salt. nih.govontosight.ai This reaction is typically carried out in an acidic medium at low temperatures (between -25°C and 30°C, with an optimal range of -15°C to 5°C) by the slow addition of a sodium nitrite (B80452) solution. google.com The low temperature is crucial as the resulting diazonium salt is often unstable and can decompose at higher temperatures. google.com A slight excess of sodium nitrite is often used to ensure the complete conversion of the aniline, though a large excess can promote decomposition of the diazonium salt. google.com

The generated diazonium salt is then introduced into a solution of sulfur dioxide (often in acetic acid or an organic solvent like acetonitrile) containing a copper(II) chloride catalyst. durham.ac.uk The Cu(II) is believed to be reduced in situ to Cu(I), which then facilitates the conversion of the diazonium salt to the desired arylsulfonyl chloride. durham.ac.uk This method provides excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the amino group's position on the starting aniline. durham.ac.uk

An alternative and more direct precursor is benzenesulfonyl chloride itself, which can be prepared through several methods. A common laboratory and industrial method is the reaction of benzene (B151609) with chlorosulfonic acid. orgsyn.org Other methods include the treatment of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org

Optimization Strategies for Synthesis Yields and Efficiency

Maximizing the yield and efficiency of the synthesis of this compound and its analogues involves the careful control of various reaction parameters. Strategies range from optimizing reaction conditions to employing advanced catalytic systems and modern reaction technologies.

Catalysts play a pivotal role in enhancing reaction rates and selectivity. In the context of forming the sulfonamide bond between an aniline and a sulfonyl chloride, various catalysts and conditions have been explored. For instance, copper-catalyzed cross-coupling reactions of arylsulfonyl chlorides and anilines have been developed as an efficient method. nih.gov The use of a biomass-derived copper catalyst in conjunction with a silver co-catalyst and an oxidant like K₂S₂O₈ has been shown to facilitate the sulfonylation of anilines at room temperature. mdpi.com

Further optimization can be achieved by modifying the reagents and reaction setup. For example, replacing highly reactive sulfonyl chlorides with more stable sulfonyl fluorides can be advantageous, although this may require activation by a Lewis acid like calcium triflimide (Ca(NTf₂)₂) to achieve good yields with less nucleophilic anilines. nih.gov The electronic properties of the reactants also significantly influence the outcome; electron-withdrawing groups on the sulfonylating agent generally increase its electrophilicity and reactivity, while electron-donating groups on the aniline enhance its nucleophilicity. mdpi.comnih.gov

Recent advancements have focused on improving reaction efficiency and safety through continuous flow chemistry. Flow systems allow for precise control over reaction parameters like temperature, pressure, and mixing, which is particularly beneficial for handling unstable intermediates like diazonium salts. durham.ac.uk A flow-based approach for the chlorosulfonylation of anilines has been successfully demonstrated, where solutions of the aniline, a nitrite source, and a copper catalyst are mixed in a continuous stream, leading to higher safety and scalability compared to traditional batch processes. durham.ac.uk

Below is a table summarizing various optimization strategies for sulfonylation reactions.

| Parameter | Strategy | Effect on Yield/Efficiency | Reference(s) |

| Catalyst | Use of CuₓOᵧ@CS-400 with Ag₂CO₃/K₂S₂O₈ | Enables reaction at room temperature with good yields. | mdpi.com |

| Use of peptide catalysts (e.g., tetrapeptides) | High enantioselectivity in asymmetric sulfonylation. | nih.gov | |

| Addition of KI in Ag₂O-promoted sulfonylation | Converts sulfonyl chloride to more reactive sulfonyl iodide, improving yields and shortening reaction times. | researchgate.net | |

| Reagent | Use of sulfonyl fluorides with Ca(NTf₂)₂ activation | Allows reaction with weakly nucleophilic amines; improves stability over sulfonyl chlorides. | nih.gov |

| Solvent | Biphasic system (e.g., sat. NaHCO₃(aq)/CH₂Cl₂) | Can lead to good yields and high enantiomeric ratios in certain asymmetric reactions. | nih.gov |

| Acetonitrile (MeCN) in flow chemistry | Good solubility for reagents in the Meerwein reaction. | durham.ac.uk | |

| Base | Use of 2,6-lutidine or solid NaHCO₃ | Influences reaction rate and yield; solid bases can lead to slower but cleaner reactions. | nih.gov |

| Technology | Continuous flow reactors | Improves safety, control, and scalability, especially for reactions involving unstable intermediates. | durham.ac.uk |

| Substituents | Electron-donating groups on aniline | Increases nucleophilicity and reaction rate. | mdpi.com |

| Electron-withdrawing groups on sulfonyl chloride | Increases electrophilicity and reactivity. | nih.gov |

Chemical Reactivity and Transformation Studies of 3 Benzenesulfonyl Aniline

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes 3-(Benzenesulfonyl)aniline a competent nucleophile. quora.com This nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the benzenesulfonyl group and the delocalization of the lone pair into the aromatic ring. ucalgary.ca Despite this, the amino group readily participates in nucleophilic substitution reactions, attacking electron-deficient centers to form new carbon-nitrogen or heteroatom-nitrogen bonds.

These reactions are fundamental to the derivatization of the molecule. The reactivity in these substitutions is influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature. For instance, in reactions with alkyl halides, the primary amine can displace a halide leaving group in a typical SN2 fashion. ucalgary.ca

Oxidation and Reduction Pathways

The aniline and sulfonyl moieties of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The amino group is susceptible to oxidation, a common reaction for anilines. However, direct oxidation can be complex, often leading to a mixture of products or polymerization. To achieve controlled oxidation, the amino group is often first protected, for instance, through acetylation. pearson.com While specific studies on the direct oxidation of this compound are not extensively detailed, analogous reactions with related N-(arylsulfonyl)benzylamines show that the position alpha to the nitrogen can be oxidized to form imines, suggesting a potential pathway for transformation. researchgate.net

Reduction: The synthesis of related aniline compounds often involves the reduction of a nitro group. For example, 3-[(phenylsulfonyl)methyl]aniline has been synthesized by first creating the nitro-analogue, converting it to an acetamide (B32628) using iron in acetic acid, and subsequently hydrolyzing the acetamide to the desired aniline. mdpi.commdpi.com This indicates that the sulfonyl group is stable under these specific reductive conditions (e.g., Fe/acetic acid). Reduction of the sulfonyl group itself is a challenging transformation that typically requires harsh conditions, such as the use of strong reducing agents or catalytic systems designed for C-S bond cleavage.

Derivatization through Amino Group Functionalization

The primary amino group of this compound is the principal site for derivatization, allowing for the synthesis of a wide array of new compounds through acylation, alkylation, and condensation reactions.

Amidation and Acylation Reactions

The reaction of the amino group with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, leads to the formation of amides. This acylation is a common and efficient way to modify the molecule. nih.gov For example, the acetylation of aniline with acetic anhydride (B1165640) is a standard procedure to form acetanilide. libretexts.org This reaction serves not only to synthesize new derivatives but also to protect the amino group, reducing its activating effect on the aromatic ring during subsequent electrophilic substitution reactions. pearson.com

Lewis acid catalysts can be employed to facilitate the amidation of amino acids, suggesting a pathway for coupling this compound with biologically relevant molecules. nih.gov The use of silica (B1680970) sulfuric acid has also been reported as an effective heterogeneous catalyst for the acetylation of anilines under solvent-free conditions. researchgate.net

<

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | Sodium Acetate/H₂O | Acetamide | libretexts.org |

| Carboxylic Acid | Ti(OiPr)₄ | Amide | nih.gov |

| Acetic Anhydride | Silica Sulfuric Acid (Solvent-free) | Acetamide | researchgate.net |

| Acid Chlorides | Lewis Acids (e.g., Ga(OTf)₃) | Ketoaniline derivatives | google.com |

Alkylation Reactions

N-alkylation of the amino group in this compound can be achieved by reacting it with alkylating agents like alcohols or alkyl halides. The reaction with alcohols, often termed "borrowing hydrogen" or "hydrogen autotransfer," represents a sustainable method for forming C-N bonds, typically catalyzed by transition metal complexes, such as those of manganese or iridium. nih.govnih.gov This method allows for the mono-alkylation of anilines with a variety of alcohols, including benzyl (B1604629) alcohol derivatives. nih.gov

Zeolite catalysts have also been shown to effectively promote the selective N-alkylation of anilines with lower alkanols in the vapor phase at elevated temperatures (250°C to 350°C). google.comgoogle.com The selectivity towards mono- or di-alkylation can be controlled by adjusting the ratio of aniline to alcohol. google.com

<

| Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|

| Alcohols | Manganese Pincer Complexes, 80°C | Sustainable C-N bond formation | nih.gov |

| Benzyl Alcohol Derivatives | NHC-Ir(III) or NHC-Ru(II) Complexes, KOtBu, 120°C | Synthesis of N-benzylated anilines | nih.gov |

| Lower Alkanols | Acidic Zeolite, 250-350°C (Vapor Phase) | Selective formation of N-alkylanilines | google.com |

Formation of Schiff Bases and Related Imine Derivatives

The condensation reaction between the primary amino group of this compound and a carbonyl compound (an aldehyde or ketone) yields a Schiff base, a compound containing an imine or azomethine (-C=N-) group. edu.krdinternationaljournalcorner.com This reaction is typically straightforward, often requiring simple mixing of the reactants in a suitable solvent like ethanol, sometimes with mild heating or acid catalysis. edu.krdnih.gov

The formation of Schiff bases is a versatile method for creating new derivatives with a wide range of applications. For example, the reaction of aniline with benzaldehyde (B42025) produces N-Benzylideneaniline. researchgate.net The imine bond formed is of significant interest in coordination chemistry and medicinal applications. semanticscholar.org

Reactions Involving the Sulfonyl Group

The sulfonyl group in a diaryl sulfone like this compound is generally characterized by its high stability and resistance to chemical transformation. wikipedia.org However, under specific and often forcing conditions, it can participate in reactions, primarily involving the cleavage of the carbon-sulfur (C-S) bond.

Cleavage of the C-S bond in sulfones is a challenging but synthetically useful transformation. researchgate.net This can be achieved through:

Reductive Desulfonylation: Using strong reducing agents or transition metal catalysts to remove the sulfonyl group entirely. wikipedia.org

Base-Induced Elimination: In certain structural contexts, such as the Ramberg–Bäcklund reaction, a sulfone can be eliminated to form an alkene, though this is not directly applicable to a simple diaryl sulfone. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling: Nickel-catalyzed reactions with Grignard reagents have been shown to cleave the C-S bond in dibenzothiophene (B1670422) sulfones, leading to biphenyls. researchgate.net This demonstrates the potential for transition metals to activate the otherwise inert C-S bond.

While the sulfonyl group is primarily an electron-withdrawing and structurally directing moiety, its direct participation in bond-forming or bond-breaking reactions requires targeted and energetic approaches. researchgate.net

Regioselectivity in Reactions of this compound

The regioselectivity of chemical reactions involving this compound is a complex interplay of the electronic effects of its two constituent functional groups: the amino group (-NH₂) and the benzenesulfonyl group (-SO₂Ph). These groups exert distinct and often competing influences on the aromatic rings to which they are attached, thereby directing incoming electrophiles or nucleophiles to specific positions.

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This is attributed to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. byjus.com Consequently, electrophiles are preferentially attacked at these positions.

Conversely, the benzenesulfonyl group is a deactivating group and a meta-director. rsc.org The sulfur atom, being in a high oxidation state and bonded to two oxygen atoms, is strongly electron-withdrawing. This effect is primarily inductive, pulling electron density away from the aromatic ring and making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the relatively more electron-rich site for substitution. rsc.org

In the case of this compound, these directing effects are operative on the aniline ring. The amino group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho). The benzenesulfonyl group at position 3 directs incoming electrophiles to positions 5 (meta to the amino group and ortho to the sulfonyl group) and to a lesser extent, position 1 (which is already substituted).

The interplay of these directing effects determines the final product distribution in electrophilic aromatic substitution reactions. The strongly activating ortho, para-directing amino group generally has a dominant influence over the deactivating meta-directing benzenesulfonyl group. Therefore, substitution is expected to occur predominantly at the positions activated by the amino group.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions of this compound, the substitution pattern on the aniline ring is dictated by the combined influence of the amino and benzenesulfonyl groups. The amino group strongly activates the ortho (positions 2 and 6) and para (position 4) positions. The benzenesulfonyl group deactivates the ring and directs towards the meta position (position 5 relative to the amino group).

Due to the powerful activating nature of the amino group, electrophilic substitution is anticipated to overwhelmingly favor the positions ortho and para to it. However, the steric hindrance from the bulky benzenesulfonyl group at position 3 may disfavor substitution at the adjacent ortho position (position 2). Consequently, the major products are expected to be the 4-substituted and 6-substituted derivatives.

| Position of Substitution | Directing Effect of -NH₂ (at C1) | Directing Effect of -SO₂Ph (at C3) | Predicted Outcome |

| 2 (ortho) | Activating, ortho | Deactivating | Minor product (steric hindrance) |

| 4 (para) | Activating, para | Deactivating | Major product |

| 5 (meta) | Deactivating | Activating, meta | Minor product |

| 6 (ortho) | Activating, ortho | Deactivating | Major product |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Aniline Ring of this compound.

While specific experimental data on the product distribution for various electrophilic aromatic substitution reactions of this compound are not extensively reported, studies on related substituted anilines provide valuable insights. For instance, the nitration of N-acetylated anilines with other substituents demonstrates how the interplay of directing effects governs the final product ratios. ulisboa.pt

Nucleophilic Aromatic Substitution:

The benzenesulfonyl group, being strongly electron-withdrawing, can facilitate nucleophilic aromatic substitution on the aniline ring, particularly if a good leaving group is present at a position activated by the sulfonyl group (i.e., ortho or para to it). In this compound itself, the unsubstituted ring is not primed for nucleophilic attack. However, if a leaving group were present, for example, at the 4-position, the benzenesulfonyl group at the 3-position would activate it towards nucleophilic displacement, albeit less effectively than a substituent directly para to the leaving group.

The amino group, being electron-donating, would generally disfavor nucleophilic aromatic substitution on the same ring.

Reactions involving the Amino Group:

The amino group in this compound can undergo reactions typical of primary anilines, such as diazotization followed by various Sandmeyer or related reactions. It can also be acylated or alkylated. These transformations would modify the directing effect of the nitrogen-containing substituent and, consequently, alter the regioselectivity of subsequent reactions on the aromatic ring. For example, acylation of the amino group to form an amide would reduce its activating ability and increase steric hindrance, potentially leading to a higher proportion of para-substituted products in electrophilic aromatic substitution.

Reactions involving the Benzenesulfonyl Group:

Spectroscopic and Structural Elucidation of 3 Benzenesulfonyl Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Benzenesulfonyl)aniline and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Table 1: ¹H NMR Spectral Data for this compound and Selected Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

|---|---|---|---|

| This compound | CDCl₃ | δ 8.23–8.12 (m, 1H, aromatic), 7.91–7.79 (m, 1H, aromatic), 7.64–7.49 (m, 2H, aromatic), 5.21 (s, 2H, -NH₂) | |

| N-[(3-Phenyl-1-(phenysulfonyl)-1H-pyrazol-4-yl)methyl]aniline | CDCl₃ | δ 8.1 (s, 1H, pyrazole-H5), 8.01 (d, 2H), 7.66–7.61 (m, 3H), 7.52 (t, 2H), 7.39–7.37 (m, 3H), 7.17 (t, 2H), 6.76 (t, 1H), 6.58 (d, 2H), 4.27 (s, 2H, CH₂) | frontiersin.org |

| N-[(3-(4-Bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]aniline | CDCl₃ | δ 8.10 (s, 1H, pyrazole-H5), 8.01 (d, 2H), 7.64 (t, 1H), 7.57–7.48 (m, 6H), 7.18 (t, 2H), 6.77 (t, 1H), 6.59 (d, 2H), 4.23 (s, 2H, CH₂) | frontiersin.org |

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, carbons attached to the electronegative sulfonyl group and the nitrogen of the aniline (B41778) group will have characteristic chemical shifts. Aromatic carbons typically resonate in the range of 115-150 ppm. chemguide.co.uk In derivatives, the presence of additional functional groups will result in corresponding signals in the ¹³C NMR spectrum, further aiding in structural confirmation. frontiersin.orguobaghdad.edu.iq

Table 2: ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| N-[(3-Phenyl-1-(phenysulfonyl)-1H-pyrazol-4-yl)methyl]aniline | CDCl₃ | 155.77, 147.26, 137.17, 134.45, 131.66, 131.45, 129.36, 129.34, 129.11, 128.70, 128.12, 128.01, 121.04, 118.32, 113.20, 39.20 | frontiersin.org |

| N-[(3-(4-Bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]aniline | CDCl₃ | 154.67, 147.24, 137.08, 134.57, 131.90, 131.86, 130.41, 129.56, 129.42, 129.40, 128.19, 123.53, 120.83, 118.48, 113.19, 39.12 | frontiersin.org |

| 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 35.36, 72.30, 115.81, 117.88, 122.48, 127.52, 128.87, 129.19, 129.47, 131.06, 140.90, 146.96, 147.94 | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific vibrational modes of the bonds within the molecule. Key vibrational bands include those for the N-H stretching of the amine group, the S=O stretching of the sulfonyl group, and C-H and C=C vibrations of the aromatic rings. For instance, the S=O stretches in sulfonate groups are typically observed around 1350–1200 cm⁻¹. These characteristic peaks are instrumental in confirming the presence of the key functional moieties. uobaghdad.edu.iqnih.gov

Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | uobaghdad.edu.iq |

| Sulfonyl (-SO₂-) | S=O Asymmetric Stretch | ~1350 | |

| Sulfonyl (-SO₂-) | S=O Symmetric Stretch | ~1200 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | nih.gov |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, which is a crucial piece of data for confirming its identity. The fragmentation pattern observed in the mass spectrum offers valuable insights into the structure of the molecule, as specific fragments are characteristic of certain structural motifs. For example, in the negative ion mode, many benzenesulfonamides exhibit a loss of a neutral SO₂ molecule. nist.gov The molecular ion peak [M+H]⁺ is also a key identifier in the mass spectra of these compounds. frontiersin.org

Table 4: Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| This compound | ESI | 234.0583 | Not specified | nih.gov |

| N-[(3-(4-Bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]aniline | ESI | 470 | Not specified | frontiersin.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives is related to the presence of chromophores, which are typically conjugated systems. The benzene (B151609) rings in these compounds act as chromophores. The position of the maximum absorption (λmax) can be influenced by the substituents on the aromatic rings and the extent of conjugation in the molecule. libretexts.org For example, an HPLC method with UV detection at 254 nm has been used for the analysis of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. echemcom.comnih.gov This technique is often used in conjunction with spectroscopic methods to provide a comprehensive characterization of the molecule. mdpi.com

Crystallographic Investigations of 3 Benzenesulfonyl Aniline Derivatives

Single Crystal X-ray Diffraction (SC-XRD) Analysis

For derivatives of 3-(benzenesulfonyl)aniline, SC-XRD analysis has been instrumental in unambiguously determining their molecular structures. acs.orgnih.gov For instance, the crystal structure of 3-(3-aminophenylsulfonyl)aniline was determined to be monoclinic with the space group P21/c. nih.gov The detailed crystallographic data obtained from SC-XRD are fundamental for a thorough understanding of the structural features of these compounds. researchgate.netroyalsocietypublishing.org The quality of the diffraction data is dependent on the size and quality of the single crystal. uhu-ciqso.es

Below is a table summarizing the crystallographic data for 3-(3-Aminophenylsulfonyl)aniline.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₂N₂O₂S | nih.gov |

| Molecular Weight | 248.30 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.6282 (17) | nih.gov |

| b (Å) | 8.8017 (18) | nih.gov |

| c (Å) | 16.052 (3) | nih.gov |

| β (°) | 98.12 (3) | nih.gov |

| Volume (ų) | 1206.8 (4) | nih.gov |

| Z | 4 | nih.gov |

Molecular Conformation and Geometry in the Solid State

The conformation of this compound derivatives in the solid state is significantly influenced by the nature and position of substituents on the aromatic rings. In many sulfonamides, the molecules adopt a "U-shaped" or twisted conformation. nih.goviucr.org

The dihedral angle between the two aromatic rings is a key parameter describing the molecular geometry. For 3-(3-aminophenylsulfonyl)aniline, this angle is 79.48 (4)°. nih.gov In other related sulfonamide derivatives, this angle can vary significantly. For example, in a series of 3,5-dichloro-N-(dimethylphenyl)benzenesulfonamide isomers, the dihedral angles were found to be 41.3 (6)°, 42.1 (2)°, and 54.4 (3)°. nih.goviucr.org These variations in the dihedral angle are often attributed to steric effects and intramolecular interactions.

Intramolecular hydrogen bonds can also play a role in stabilizing the molecular conformation. researchgate.net For example, in 3-(3-aminophenylsulfonyl)aniline, intramolecular C—H···O hydrogen bonds lead to the formation of five-membered rings. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound derivatives is governed by a variety of intermolecular interactions, which dictate the formation of higher-order supramolecular structures.

π-π Stacking Interactions

Aromatic π-π stacking interactions are another significant non-covalent force observed in the crystal packing of these compounds. wikipedia.orgnih.gov These interactions occur between the electron-rich aromatic rings of adjacent molecules. In the crystal structure of 3-(3-aminophenylsulfonyl)aniline, π–π contacts between the benzene (B151609) rings, with a centroid–centroid distance of 4.211 (3) Å, are thought to further stabilize the structure. nih.gov In other related sulfonamide derivatives, π–π interactions have been observed to link molecules into one-dimensional chains or contribute to the formation of three-dimensional architectures. nih.goviucr.org The geometry of these interactions can be face-to-face or offset. acs.org

Other Non-Covalent Interactions

Besides hydrogen bonding and π-π stacking, other weaker non-covalent interactions contribute to the crystal packing. These can include C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring, and in the case of halogenated derivatives, interactions like C-H···Cl and Cl···Cl contacts. researchgate.netnih.gov These varied interactions work in concert to create complex and stable three-dimensional structures. nih.gov

Supramolecular Architectures and Self-Assembly in Crystalline Forms

The interplay of the various intermolecular interactions discussed above leads to the formation of diverse and intricate supramolecular architectures. nih.gov The self-assembly of this compound derivatives in the crystalline state can result in structures of varying dimensionality, from one-dimensional chains to complex three-dimensional networks. nih.goviucr.orgnih.gov

For example, in some N-aryl-2,5-dimethoxybenzenesulfonamides, different weak interactions mediate the formation of one-, two-, or three-dimensional supramolecular architectures. nih.gov The specific architecture adopted is often determined by the substitution pattern on the benzenesulfonyl ring, with the substituents on the aniline (B41778) ring having a lesser effect. nih.gov In certain 3,5-dichloro-N-(dimethylphenyl)benzenesulfonamide isomers, a combination of N—H···O hydrogen bonds, C—H···O interactions, and π–π stacking results in a three-dimensional supramolecular architecture. nih.goviucr.org The study of these self-assembled structures is crucial for crystal engineering and the design of materials with specific properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the molecular characteristics of 3-(Benzenesulfonyl)aniline and its derivatives. nih.govacs.org These methods allow for the detailed analysis of the molecule's geometry, electronic structure, and potential for chemical reactions.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, such as O-benzenesulfonylated pyrimidines, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize geometries, which were found to be in good agreement with experimental data from single-crystal X-ray diffraction (SC-XRD). nih.govacs.org

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. In molecules containing a sulfonyl group, like 1-(arylsulfonyl)indoles which are structurally related to this compound, the rotational barrier around the S-N bond is a key aspect of their conformational flexibility. researchgate.net DFT and Intrinsic Reaction Coordinate (IRC) calculations have shown that the energy barrier for rotation between conformers in such systems is typically in the range of 2.5 to 5.5 kcal/mol. researchgate.net For some N-benzenesulfonylimine derivatives, the mechanism of syn-anti isomerization has also been a subject of theoretical study. acs.org

Table 1: Comparison of Experimental (XRD) and Calculated (DFT) Bond Lengths and Angles for a Related O-Benzenesulfonylated Pyrimidine. nih.gov

| Parameter | Bond/Angle | XRD (Å/°) | DFT (Å/°) |

|---|---|---|---|

| Bond Lengths | S1–O1 | 1.417 | 1.447 |

| S1–O2 | 1.417 | 1.448 | |

| S1–O3 | 1.615 | 1.692 | |

| S1–C6 | 1.746 | 1.788 | |

| Bond Angles | O2–S1–C6 | 109.8 | 108.7 |

| O3–S1–C6 | 105.2 | 103.2 | |

| S1–O3–C4 | 124.8 | 124.7 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. sciencepublishinggroup.com

For aniline (B41778), the parent amine of this compound, the HOMO and LUMO are formed from the linear combination of the molecular orbitals of benzene (B151609) and the lone-pair orbital of the amino group. researchgate.net This interaction leads to a smaller HOMO-LUMO gap compared to benzene, indicating increased reactivity. researchgate.net In studies of related benzenesulfonamide (B165840) derivatives, Time-Dependent DFT (TD-DFT) calculations at the CAM-B3LYP/6-311G(d,p) level have been employed for FMO analysis. nih.govacs.org These studies help in understanding intracharge transfer within the molecules. nih.gov The HOMO-LUMO gap for p-aminothiophenol (PATP), a structurally similar compound, is calculated to be 5.38 eV, which is close to that of aniline (5.42 eV). researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for a Related Benzenesulfonamide Derivative. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Global Hardness (η) | - |

| Chemical Potential (μ) | - |

| Global Electrophilicity Index (ω) | - |

Reactivity Indices and Reaction Mechanism Predictions

Computational methods are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. iupac.orgresearchgate.net For arylsulfonylation reactions involving N-isobutylaniline derivatives, semiempirical quantum-chemical methods (AM1 and PM3) have been used to calculate geometric, electronic, and energy characteristics of the reactants. researchgate.net These studies have shown that the rate of reaction is directly proportional to the contributions of the nitrogen atom's s and pz orbitals to the HOMO of the amine and the sulfur atom's contribution to the LUMO of the sulfonyl chloride. researchgate.net This suggests that such reactions are orbitally controlled. researchgate.net

The reactivity of aniline itself in electrophilic substitution reactions is high due to the electron-donating nature of the amino group, which increases electron density on the benzene ring. allen.in Computational studies can quantify this effect and predict the regioselectivity of such reactions.

Molecular Dynamics Simulations (If applicable to complex systems involving the compound)

Information regarding molecular dynamics simulations specifically for this compound in complex systems was not available in the provided search results. Such simulations are typically applied to larger systems, such as the compound interacting with a biological macromolecule or in a condensed phase, to study its dynamic behavior over time.

Structure-Property Relationships through Computational Modeling

Computational modeling is crucial for establishing quantitative structure-property relationships (QSPR). diva-portal.org By calculating various molecular descriptors, it is possible to build models that predict physical, chemical, and biological properties. For instance, in the context of drug discovery, computational models have been developed to predict aqueous solubility and melting points of drug-like molecules. diva-portal.org These models often identify descriptors related to the solvation of the molecule, such as non-polar surface area and partitioned total surface areas, as being significant. diva-portal.org While specific QSPR models for this compound were not found, the computational techniques are readily applicable to predict its properties based on its structure.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in the assignment and interpretation of experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. For a molecule like this compound, computational models can predict the vibrational frequencies and intensities associated with its normal modes.

The standard approach involves optimizing the molecular geometry of the compound using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311G+(d,p) or 6-311++G(d,p)). Following geometry optimization, a frequency calculation is performed at the same level of theory. The resulting theoretical vibrational wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data.

A detailed correlation between the predicted and experimental spectra allows for the unambiguous assignment of key vibrational modes. For this compound, these would include:

N-H Vibrations: Symmetric and asymmetric stretching modes of the amine (-NH₂) group.

S=O Vibrations: Symmetric and asymmetric stretching modes of the sulfonyl (-SO₂) group.

C-S and C-N Vibrations: Stretching modes of the carbon-sulfur and carbon-nitrogen bonds.

Aromatic Ring Vibrations: C-H stretching and C=C stretching modes within the two phenyl rings.

The agreement between the scaled theoretical frequencies and the experimental ones is typically very good, often with a high correlation coefficient (R² > 0.9), confirming the accuracy of both the experimental measurements and the computational model.

| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (Scaled) |

| ν_as(NH₂) | Data not available | Data not available |

| ν_s(NH₂) | Data not available | Data not available |

| ν_as(SO₂) | Data not available | Data not available |

| ν_s(SO₂) | Data not available | Data not available |

| ν(C-S) | Data not available | Data not available |

| Aromatic ν(C-H) | Data not available | Data not available |

| Aromatic ν(C=C) | Data not available | Data not available |

Similarly, computational methods can predict electronic properties, such as the UV-Vis absorption spectrum. Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max). The analysis of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions provides insight into the charge transfer characteristics of the molecule.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems, like this compound, are candidates for materials with non-linear optical (NLO) properties. These properties are critical for applications in optoelectronics, including optical switching and frequency conversion.

Theoretical calculations are essential for predicting and understanding the NLO response of a molecule. Using the optimized geometry from DFT calculations, key NLO parameters can be computed. These include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β_total) is a primary indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation.

For this compound, the presence of the electron-donating amine group and the electron-withdrawing sulfonyl group can facilitate intramolecular charge transfer (ICT), which is a key mechanism for enhancing NLO response. The small energy gap between the HOMO and LUMO is also indicative of higher polarizability and a potentially strong NLO response.

Computational studies on similar molecules often compare the calculated hyperpolarizability to that of a standard NLO material like urea (B33335) to benchmark its potential. The results from these calculations guide the rational design of new organic materials with enhanced NLO capabilities.

| Parameter | Description | Calculated Value |

| μ (Debye) | Dipole Moment | Data not available |

| <α> (esu) | Mean Polarizability | Data not available |

| β_total (esu) | First-Order Hyperpolarizability | Data not available |

| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |

| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| ΔE (eV) | HOMO-LUMO Energy Gap | Data not available |

Applications of 3 Benzenesulfonyl Aniline in Advanced Organic Synthesis

Intermediate in the Synthesis of Diverse Sulfonamide Derivatives

3-(Benzenesulfonyl)aniline is a pivotal intermediate in the creation of a wide range of sulfonamide derivatives. The presence of the primary amino group allows for straightforward reactions with various sulfonyl chlorides, leading to the formation of more complex sulfonamides. This reactivity is fundamental to its utility in medicinal chemistry and materials science.

A primary synthetic route involves the reaction of this compound with different benzenesulfonyl chlorides in the presence of a base. This nucleophilic substitution reaction extends the sulfonamide framework, enabling the introduction of diverse functional groups to tailor the molecule's properties. The classic Hinsberg reaction, which uses an aniline (B41778) derivative and benzenesulfonyl chloride in an alkaline medium, is a common method for creating such sulfonamides.

Modern synthetic methodologies have also been applied to streamline the synthesis of sulfonamide derivatives. These include solvent-free and microwave-assisted methods, often employing solid supports like florisil (B1214189) or montmorillonite (B579905) clays (B1170129) which can act as catalysts and simplify product separation. scielo.br Furthermore, Lewis acids such as calcium triflimide [Ca(NTf2)2] have been shown to effectively activate sulfonyl fluorides for reaction with amines, providing an alternative route to sulfonamides that complements traditional methods using sulfonyl chlorides. acs.org

Research has demonstrated the synthesis of complex sulfonamides starting from related aniline precursors. For instance, substituted benzenesulfonamides have been prepared from aniline derivatives through a Sandmeyer reaction followed by treatment with ammonia. nih.gov The resulting compounds can then undergo further coupling reactions, such as copper-catalyzed cross-coupling, to build more elaborate structures. nih.gov The versatility of this compound as a starting material allows for the generation of libraries of sulfonamide compounds for screening in drug discovery and other applications. nih.gov

Table 1: Synthesis of Sulfonamide Derivatives

| Starting Material | Reagent(s) | Method | Product Type | Citation(s) |

|---|---|---|---|---|

| Aniline Derivatives | Benzenesulfonyl Chloride, Base | Hinsberg Reaction | Substituted Sulfonamides |

Role in the Preparation of Complex Organic Scaffolds (e.g., for dye synthesis)

The structural framework of this compound makes it a valuable component in the synthesis of complex organic molecules, particularly dyes. Its derivatives are employed as intermediates in the production of various dyes and pigments. cymerchemicals.com

The synthesis of dye intermediates often involves multi-step reactions where this compound or its precursors are key components. For example, a method for preparing the dye intermediate 3-(β-hydroxyethyl sulfonyl) aniline starts from nitrobenzene. patsnap.com The process involves chlorosulfonation to yield m-nitrobenzenesulfonyl chloride, followed by reduction, condensation with ethylene (B1197577) oxide, and a final reduction step to produce the target aniline derivative. patsnap.com This intermediate can then be diazotized and coupled with other molecules, such as 7-acetylamino-1-naphthol-3-sulfonic acid, to form azo dyes. google.com

Related structures, like 3,3'-Diaminodiphenyl sulfone (3,3'-DDS), which can be considered a dimer of 3-aminophenyl sulfone, also serve as intermediates in the manufacturing of polymers and certain types of dyes. cymerchemicals.com The presence of the sulfone group can enhance properties like water solubility, which is advantageous in textile dyeing processes. The amino group on the aniline ring provides a reactive handle for diazotization and subsequent coupling reactions, a cornerstone of azo dye chemistry. researchgate.net The reaction of m-hydroxyaniline with benzenesulfonyl chloride, for instance, produces an intermediate that can be diazotized and coupled to form new dye structures. researchgate.net

Utilization in Protecting Group Strategies for Amines and Hydroxyls

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. utdallas.eduorganic-chemistry.org Sulfonamides are a robust class of protecting groups for primary and secondary amines due to the stability of the nitrogen-sulfur bond. fiveable.me

The benzenesulfonyl group, as found in this compound, is representative of sulfonyl groups used for protection. An amine is converted into a sulfonamide, which is significantly less nucleophilic and basic than the original amine. utdallas.edu This protection strategy is crucial when performing reactions on other parts of the molecule that would otherwise be incompatible with a free amino group. utdallas.eduorganic-chemistry.org For example, the amino group in aniline is highly reactive and would interfere with reactions like chlorosulfonation. utdallas.edu To synthesize this compound itself, a protecting group strategy is often employed. Aniline's amino group is first protected as an acetanilide, which deactivates the ring and directs the incoming chlorosulfonic acid to the meta-position. A subsequent hydrolysis step removes the acetyl protecting group to reveal the amine, yielding this compound.

While p-toluenesulfonyl (tosyl) and 2-nitrobenzenesulfonyl (nosyl) groups are among the most common sulfonyl protecting groups, the underlying chemistry is the same. researchgate.net The cleavage of these protecting groups often requires strong reducing agents or specific reagents. fiveable.me For example, nosyl groups can be removed under mild conditions using a thiol and a base. fiveable.meresearchgate.net The choice of a specific benzenesulfonyl derivative for protection depends on its stability to various reaction conditions and the ease of its removal. researchgate.net The concept of "orthogonal protection," where one protecting group can be removed without affecting another, is a key strategy in complex synthesis, and various sulfonamides can play a role in this approach. organic-chemistry.orgfiveable.me

Table 2: Common Sulfonyl-based Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features | Citation(s) |

|---|---|---|---|---|

| p-Toluenesulfonyl | Ts / Tosyl | Strong reducing agents (e.g., Na/NH₃), strong acid | High stability, robust | researchgate.net |

| 2-Nitrobenzenesulfonyl | Ns / Nosyl | Thiolate nucleophiles (e.g., PhSH, K₂CO₃) | Milder deprotection than tosyl | fiveable.meresearchgate.net |

| 4-Cyanobenzenesulfonyl | Cs | Thiol and base | Removable under mild conditions | researchgate.net |

| Methanesulfonyl | Ms / Mesyl | Strong reducing agents | Smaller protecting group | fiveable.me |

Development of Novel Reagents and Catalysts Derived from this compound)

Beyond its role as a synthetic intermediate, this compound also finds application as a reagent in certain chemical processes. Its bifunctional nature allows it to be incorporated into more complex systems that can act as reagents or, theoretically, as ligands for catalysts.

In the field of analytical chemistry, this compound is utilized as a reagent for the detection and quantification of other chemical species. While specific applications are not broadly detailed, its chemical properties lend it to such uses.

The development of catalysts derived from this compound is a more specialized area. While there is extensive research on catalysts for the synthesis of sulfonamides (e.g., using solid supports or Lewis acids), the use of the this compound structure itself as a ligand or part of a catalyst is less common in the reviewed literature. scielo.bracs.org However, the synthesis of organic-inorganic hybrid materials incorporating diaminodiphenyl sulfone derivatives has been reported. rsc.org These materials, formed by reacting the amine with acids like sulfuric or phosphoric acid, create supramolecular architectures with potential for applications in materials science, although their catalytic activity is not the primary focus of these studies. rsc.org The general principle of using amine-containing molecules as ligands for metal catalysts is well-established, suggesting a potential, if not yet broadly explored, avenue for derivatives of this compound.

Structure Activity Relationship Sar and Molecular Design of 3 Benzenesulfonyl Aniline Derivatives

Design Principles for Modulating Chemical Reactivity and Stability

The chemical reactivity and stability of 3-(Benzenesulfonyl)aniline derivatives are governed by the electronic properties of the two aromatic rings and the central sulfonyl and amino groups. The amino group (-NH₂) is a strong activating group and ortho-, para-director for electrophilic aromatic substitution, while the benzenesulfonyl group (-SO₂Ph) is a meta-director and a deactivating group. This inherent electronic push-pull nature dictates the molecule's reactivity.

Design principles for modulating these characteristics often focus on:

Amine Group Modification: The nucleophilicity of the aniline (B41778) nitrogen can be readily altered. Acylation or reaction with sulfonyl chlorides can form amides or sulfonamides, respectively. nih.gov This transformation changes the nitrogen from a primary amine to part of a less basic, more sterically hindered group, which significantly impacts its reactivity and hydrogen bonding capability.

Modulating the Sulfonyl Linker: While less common, modification of the sulfur atom itself, such as its oxidation state, would dramatically alter the geometry and electronic properties of the entire molecule. The stability of the diaryl sulfone structure is generally high, but extreme conditions can lead to bond cleavage. ccsenet.org

The stability of derivatives can also be influenced by intramolecular interactions. For example, strategically placed substituents can lead to the formation of intramolecular hydrogen bonds, which can lock the conformation and enhance the thermal or chemical stability of the molecule.

Strategies for Substituent Tuning and Electronic Effects on Molecular Properties

The introduction of substituents onto the aromatic rings of this compound is a primary strategy for fine-tuning its molecular properties. The electronic influence of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can be predicted and rationalized using principles like the Hammett equation. afit.edu

Electronic Effects on the Aniline Ring:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density on the aniline ring. This enhances the nucleophilicity of the amino group, increasing its basicity (pKa). EDGs also increase the C-N bond length and the out-of-plane angle of the amino group. afit.edu

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density on the ring. This reduces the basicity of the amino group and favors a more planar conformation by increasing the contribution of quinoid-like resonance structures. afit.eduafit.edu This effect is most pronounced for substituents at the para-position relative to the amino group.

Electronic Effects on the Benzenesulfonyl Ring:

Substituents on the pendant phenyl ring primarily modulate the electron-withdrawing strength of the entire benzenesulfonyl group. An EWG on this ring will increase the inductive and resonance withdrawal from the aniline ring, further deactivating it and lowering the pKa of the amino group. Conversely, an EDG will slightly diminish the electron-withdrawing nature of the sulfonyl moiety.

These electronic perturbations directly impact key molecular parameters. Quantum chemical calculations on substituted anilines have shown strong correlations between Hammett constants (σ) and properties such as the C-N bond length, the NH₂ out-of-plane angle, and the amino group pKa. afit.edu The natural charge on the amino nitrogen has also been identified as a preferred descriptor for correlation purposes. afit.edu

| Substituent (Position) | Type | Effect on Amine pKa | Effect on C-N Bond Length | Effect on Amine Planarity |

|---|---|---|---|---|

| -OCH₃ (para to -NH₂) | Strong EDG | Increase | Increase | Decrease (more pyramidal) |

| -CH₃ (para to -NH₂) | Weak EDG | Slight Increase | Slight Increase | Slight Decrease |

| -Cl (para to -NH₂) | Weak EWG (Inductive) | Decrease | Decrease | Increase (more planar) |

| -NO₂ (para to -NH₂) | Strong EWG | Significant Decrease | Significant Decrease | Significant Increase |

| -CN (meta to -NH₂) | Strong EWG | Decrease | Decrease | Increase |

Influence of Substituent Effects on Conformation and Intermolecular Interactions

The three-dimensional structure of this compound derivatives is not planar. The C-S-C bond angle and the rotation around the C-S and C-N bonds lead to a complex conformational landscape. Substituents play a critical role in defining the preferred conformation and the resulting intermolecular interactions that dictate crystal packing and other solid-state properties. bg.ac.rs

Conformational Influence:

Dihedral Angles: The relative orientation of the two aromatic rings is a key conformational feature. In diaryl sulfones, the rings are typically twisted with respect to the C-S-C plane. wiley.com Steric hindrance from ortho-substituents on either ring can significantly increase the dihedral angle, forcing the rings into a more perpendicular arrangement.

Aniline Group Geometry: The amino group in aniline is non-planar, with an out-of-plane angle of approximately 37-46°. afit.eduafit.edu As mentioned, EWGs (especially at the para-position) decrease this angle, promoting planarity, while EDGs have the opposite effect. afit.edu This conformational change impacts the availability of the nitrogen lone pair for conjugation and intermolecular bonding.

Intermolecular Interactions: The conformation adopted by a derivative directly influences the types of non-covalent interactions it can form in the solid state.

Hydrogen Bonding: The primary amine of this compound is a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. This allows for the formation of robust N-H···O hydrogen bonds, which are often key motifs in the crystal structures of related compounds. researchgate.netacs.org The planarity and steric accessibility of the -NH₂ group, as modulated by substituents, will affect the strength and geometry of these bonds.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions. The conformation (i.e., the dihedral angle between the rings) will determine whether these interactions are intramolecular or intermolecular. Substituents that alter the electron density of the rings (e.g., adding electron-rich or electron-poor rings) can tune the nature of these stacking interactions.

| Substituent Type (Position) | Effect on Ring-Ring Dihedral Angle | Effect on Amine Planarity | Likely Dominant Interactions |

|---|---|---|---|

| Bulky Alkyl (ortho to -SO₂- or -NH₂) | Increase (Steric Hindrance) | Minimal | van der Waals, C-H···π |

| -F, -Cl (any position) | Minimal | Increase (more planar) | N-H···O, C-H···Halogen, Halogen···Halogen |

| -OH, -NH₂ (on either ring) | Minimal | Variable | Strong H-Bonding (N-H···O, O-H···O, N-H···N) |

| -NO₂ (para to -NH₂) | Minimal | Significant Increase | N-H···O, π-π Stacking (electron-poor ring) |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Benzenesulfonyl)aniline, and what analytical methods confirm its purity?

- Synthesis : A primary method involves the reaction of aniline derivatives with benzenesulfonyl chloride under basic conditions. For example, substituted anilines (e.g., 3-aminophenyl compounds) react with benzenesulfonyl chloride to form sulfonamide linkages via nucleophilic substitution . The Sandmeyer reaction can also introduce sulfonyl groups by treating diazonium salts with sulfonyl chloride derivatives .

- Purity Analysis : Use HPLC with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) to verify structural integrity. The Hinsberg test (reaction with benzenesulfonyl chloride) confirms primary amine functionality by forming water-insoluble sulfonamides in alkaline conditions .

Q. How does the Hinsberg test differentiate this compound from other amines?

- Mechanism : The test reacts benzenesulfonyl chloride with amines. Primary amines (like this compound) form N-alkylbenzenesulfonamides, which precipitate in alkaline media. Secondary amines yield insoluble products without base, while tertiary amines do not react .

- Application : This test is critical for distinguishing primary aromatic amines in structural characterization workflows, especially when verifying sulfonamide bond formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Methodology : Perform kinetic studies under controlled conditions (e.g., varying solvents, temperatures) to isolate rate-determining steps. For instance, highlights that benzenesulfonyl chloride reactions with N-methylaniline in chloroform vs. acetone show solvent-dependent rate changes, suggesting a proton-transfer-limited mechanism. Use isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) to probe intermediate stability and transition states .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Approach :

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., halogens) at the benzene ring to modulate electronic effects, improving sulfonamide stability .

- Cross-Coupling : Utilize CuI/L-proline-catalyzed coupling (e.g., with aryl boronic acids) to attach bioactive moieties, as demonstrated in anti-influenza drug candidates .

- SAR Analysis : Systematically vary substituents and assay bioactivity to establish structure-activity relationships, focusing on parameters like logP and hydrogen-bonding capacity .

Q. What advanced techniques analyze degradation products of this compound under environmental or physiological conditions?

- Analytical Workflow :

- Chromatography-Mass Spectrometry : Use LC-MS/MS with high-resolution mass detectors to identify degradation intermediates (e.g., hydrolyzed sulfonamides or hydroxylated derivatives).

- Environmental Fate Studies : Model soil-water partitioning (e.g., via column leaching experiments) to track migration and persistence, as seen in aniline fate studies under varying hydraulic conditions .

- Radiolabeling : Incorporate ¹⁴C-labeled benzenesulfonyl groups to quantify mineralization rates in biodegradation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。